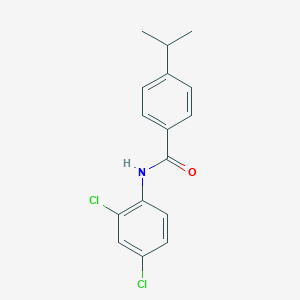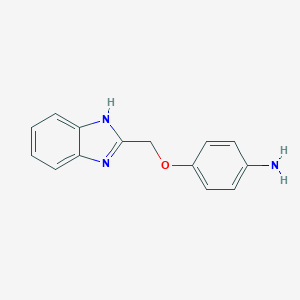
4-(1H-benzimidazol-2-ylmethoxy)phenylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1H-benzimidazol-2-ylmethoxy)phenylamine, also known as BISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. BISA is a benzimidazole derivative that possesses a unique chemical structure, which makes it a promising candidate for developing new drugs and therapeutic agents.
Mecanismo De Acción
The mechanism of action of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of certain receptors in the brain. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Biochemical and Physiological Effects:
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, and antitumor properties. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to modulate certain receptors in the brain, which may explain its potential use in the treatment of depression and anxiety disorders. 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has also been shown to inhibit the activity of certain enzymes, which may explain its potential use as an enzyme inhibitor.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include its relatively simple synthesis method, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. The limitations of using 4-(1H-benzimidazol-2-ylmethoxy)phenylamine in lab experiments include the lack of understanding of its mechanism of action, the need for further research to fully understand its potential applications, and the potential for side effects.
Direcciones Futuras
There are many potential future directions for research on 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, including further studies on its mechanism of action, its potential use in developing new drugs and therapeutic agents, and its range of biochemical and physiological effects. Other potential future directions include the development of new synthesis methods for 4-(1H-benzimidazol-2-ylmethoxy)phenylamine, the exploration of its potential use in treating other diseases, and the investigation of its potential side effects and toxicity.
Métodos De Síntesis
The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine involves the reaction of 4-aminophenol and o-phenylenediamine in the presence of a catalyst. The resulting product is then treated with methanol and hydrochloric acid to form the final compound. The synthesis of 4-(1H-benzimidazol-2-ylmethoxy)phenylamine is a relatively simple and straightforward process, which makes it an attractive target for researchers looking to develop new drugs and therapeutic agents.
Aplicaciones Científicas De Investigación
4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to possess anti-inflammatory, analgesic, and antitumor properties, making it a promising candidate for developing new drugs to treat a range of diseases. In pharmacology, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to have a high affinity for serotonin receptors, which may make it useful in the treatment of depression and anxiety disorders. In biochemistry, 4-(1H-benzimidazol-2-ylmethoxy)phenylamine has been shown to inhibit the activity of certain enzymes, which may make it useful in the development of new enzyme inhibitors.
Propiedades
Fórmula molecular |
C14H13N3O |
|---|---|
Peso molecular |
239.27 g/mol |
Nombre IUPAC |
4-(1H-benzimidazol-2-ylmethoxy)aniline |
InChI |
InChI=1S/C14H13N3O/c15-10-5-7-11(8-6-10)18-9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
Clave InChI |
KFQRIMWPTMLPJS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)COC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2,5-dichlorophenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B263765.png)
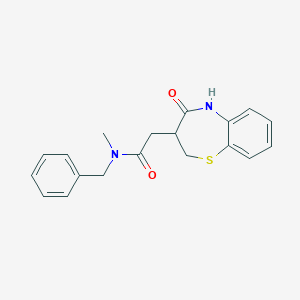
![methyl {[1-(methylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}acetate](/img/structure/B263769.png)
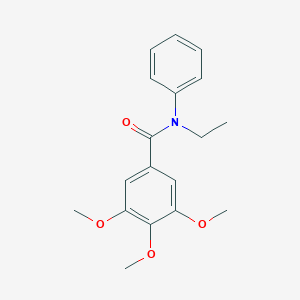
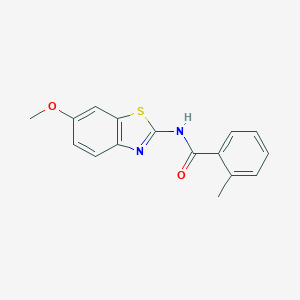

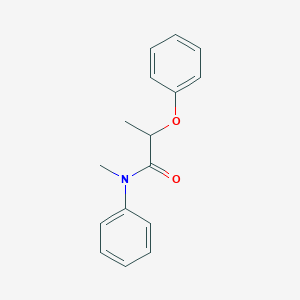
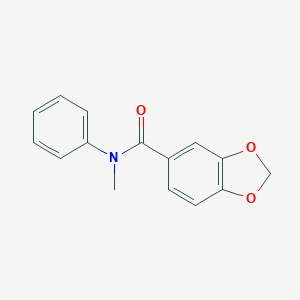
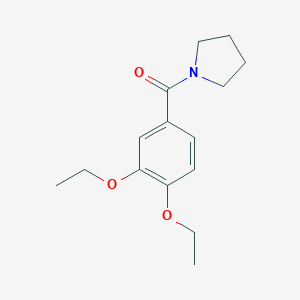
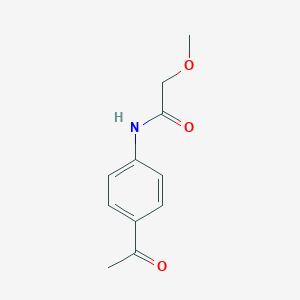
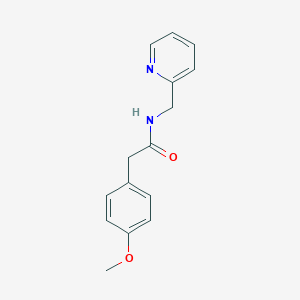
![1-[(4-Methoxyphenyl)acetyl]-4-methylpiperidine](/img/structure/B263792.png)
